7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
The compound “7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound. The quinazolinone core is substituted with a 7-chloro group, a 3-[2-(3,4-dimethoxyphenyl)ethyl] group, and a 2-sulfanylidene group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic core. The presence of the 7-chloro group, the 3-[2-(3,4-dimethoxyphenyl)ethyl] group, and the 2-sulfanylidene group would contribute to the overall molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 7-chloro group, the 3-[2-(3,4-dimethoxyphenyl)ethyl] group, and the 2-sulfanylidene group would likely influence properties such as solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial and Antitubercular Activity
Compounds synthesized from 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one have shown significant antimicrobial and antitubercular properties. Specifically, these compounds were prepared and evaluated against Mycobacterium tuberculosis, displaying potent antitubercular activity comparable to standard compounds like isoniazid. Additionally, their antibacterial activity was tested against both Gram-positive and Gram-negative bacteria, indicating that structural variations in these compounds can influence their efficacy against different microbial targets (Anand et al., 2011).
Anticancer Activity
Research on this compound derivatives has also uncovered their potential as anticancer agents. Novel synthetic methods were optimized for producing these compounds, which were then evaluated for their ability to inhibit EGFR-tyrosine kinase, a key target in tumor growth. One derivative in particular showed remarkable activity against the CNS SNB-75 cancer cell line, suggesting that these compounds could serve as a framework for developing new antitumor agents (Noolvi & Patel, 2013).
Antifolate Inhibitors
Another area of application for these derivatives is as nonclassical antifolate inhibitors of thymidylate synthase (TS), with potential antitumor and antibacterial uses. Novel analogues were synthesized and evaluated, showing potent inhibitory effects against human TS, which could lead to developments in cancer treatment and bacterial infection control (Gangjee et al., 1996).
Sulfonamido-Thiazolidinone Derivatives
Derivatives incorporating sulfonamido-4-thiazolidinone have been synthesized and showed promising antibacterial and antifungal activities. These compounds, derived from this compound, demonstrated significant effectiveness against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial therapies (Patel et al., 2010).
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-amino-3-chloroquinazoline with 3,4-dimethoxyphenylacetic acid to form the intermediate 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-quinazolin-4-one. This intermediate is then treated with thioacetic acid to yield the final product.", "Starting Materials": [ "2-amino-3-chloroquinazoline", "3,4-dimethoxyphenylacetic acid", "thioacetic acid" ], "Reaction": [ "Step 1: 2-amino-3-chloroquinazoline is reacted with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form the intermediate 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-quinazolin-4-one.", "Step 2: The intermediate is then treated with thioacetic acid in the presence of a base such as triethylamine in anhydrous dichloromethane to yield the final product, 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS No. |
422526-71-4 |
Molecular Formula |
C18H17ClN2O3S |
Molecular Weight |
376.86 |
IUPAC Name |
7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H17ClN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-5-4-12(19)10-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25) |
InChI Key |
FUPZYWXCXPFNAC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)OC |
solubility |
not available |
Origin of Product |
United States |
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